N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Oprea1_196535, also known as CCG-26576, is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
CCG-26576 is an AMPA receptor potentiator . It works by potentiating AMPA receptor function, leading to increased release of Brain-Derived Neurotrophic Factor (BDNF) and enhanced neuronal differentiation and survival .
Biochemical Pathways
The compound’s action on AMPA receptors leads to the activation of several biochemical pathways. The potentiation of AMPA receptor function enhances the release of BDNF, a neurotrophin involved in neuronal survival and differentiation . This can lead to increased neurogenesis, particularly in regions such as the hippocampus .
Result of Action
The potentiation of AMPA receptor function by CCG-26576 leads to increased BDNF release, which in turn promotes neuronal differentiation and survival . In animal studies, chronic administration of CCG-26576 has been shown to increase progenitor cell proliferation in the dentate gyrus and prelimbic cortex .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The synthetic route typically involves the use of reagents like lithium hydride and bromoacetyl derivatives to achieve the desired structural modifications.
Key Structural Features:
- Core Structure : The benzodioxin moiety contributes to the compound's biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
- Functional Groups : The presence of the pyrazolo-pyrimidine sulfonamide group is crucial for its pharmacological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7a | S. aureus | 1 µg/mL |
7b | E. faecium | 2 µg/mL |
These findings suggest that the compound could be effective against resistant strains of bacteria.
Anticancer Activity
In vitro studies have shown that related compounds demonstrate varying degrees of anticancer activity across different cell lines:
Compound | Cell Line | % Cell Viability Reduction |
---|---|---|
7c | A549 | 35% |
7d | Caco-2 | 53% |
The structure-activity relationship indicates that specific substitutions on the benzodioxin and pyrazolo-pyrimidine rings can enhance anticancer efficacy.
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several derivatives of benzodioxin compounds against common pathogens. The results indicated that modifications at the sulfonamide position significantly influenced activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Efficacy
In a separate investigation focusing on cancer cell lines A549 and Caco-2, various derivatives were tested for their ability to inhibit cell proliferation. The results demonstrated that specific structural features were crucial for enhancing cytotoxic effects.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4S/c22-12-1-4-14(5-2-12)27-19-15(10-23-27)20(29)26-21(25-19)32-11-18(28)24-13-3-6-16-17(9-13)31-8-7-30-16/h1-6,9-10H,7-8,11H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBLXTUMNWGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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